molecular formula C15H17N3O3S B7108860 N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B7108860
M. Wt: 319.4 g/mol
InChI Key: GLGINSUBYIYRBY-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)21-14-10(5-4-7-17-14)13(20)18-15-11(6-8-22-15)12(19)16-3/h4-9H,1-3H3,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGINSUBYIYRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by the introduction of the functional groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

Uniqueness

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-propan-2-yloxypyridine-3-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and multiple functional groups

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